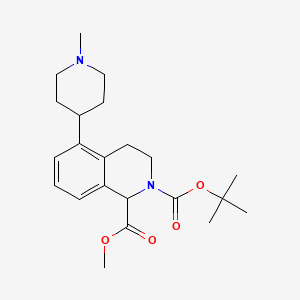

2-O-tert-butyl 1-O-methyl 5-(1-methylpiperidin-4-yl)-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate

Beschreibung

The compound "2-O-tert-butyl 1-O-methyl 5-(1-methylpiperidin-4-yl)-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate" is a synthetic isoquinoline derivative with a dicarboxylate ester framework. Its structure features a bicyclic 3,4-dihydro-1H-isoquinoline core substituted with a 1-methylpiperidin-4-yl group at position 5, a tert-butyl ester at position 2, and a methyl ester at position 1. This substitution pattern confers unique steric and electronic properties, making it a candidate for pharmacological or materials science applications.

Eigenschaften

Molekularformel |

C22H32N2O4 |

|---|---|

Molekulargewicht |

388.5 g/mol |

IUPAC-Name |

2-O-tert-butyl 1-O-methyl 5-(1-methylpiperidin-4-yl)-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate |

InChI |

InChI=1S/C22H32N2O4/c1-22(2,3)28-21(26)24-14-11-17-16(15-9-12-23(4)13-10-15)7-6-8-18(17)19(24)20(25)27-5/h6-8,15,19H,9-14H2,1-5H3 |

InChI-Schlüssel |

WCRCSFOLXFAYJL-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C=CC=C2C1C(=O)OC)C3CCN(CC3)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-O-tert-butyl 1-O-methyl 5-(1-methylpiperidin-4-yl)-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate typically involves multi-step organic reactions. The starting materials may include isoquinoline derivatives, tert-butyl esters, and methyl piperidine. Common synthetic routes may involve:

Nucleophilic Substitution: Introduction of the tert-butyl and methyl groups through nucleophilic substitution reactions.

Cyclization: Formation of the isoquinoline ring system through cyclization reactions.

Esterification: Formation of ester bonds through esterification reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-O-tert-butyl 1-O-methyl 5-(1-methylpiperidin-4-yl)-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate can undergo various chemical reactions, including:

Oxidation: Conversion to oxidized derivatives using oxidizing agents.

Reduction: Reduction of functional groups using reducing agents.

Substitution: Substitution of functional groups with other groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Organic solvents such as dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 2-O-tert-butyl 1-O-methyl 5-(1-methylpiperidin-4-yl)-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors on cell surfaces to modulate cellular responses.

Pathways: Interference with signaling pathways to exert its effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound belongs to the class of polycyclic dicarboxylate esters, which are characterized by fused aromatic/heteroaromatic systems with ester-functionalized substituents. Below is a comparison with two structurally related compounds from the evidence:

Table 1: Structural and Functional Comparison

Key Observations :

Core Heterocycle: The target compound’s isoquinoline core differs from the imidazopyridine in and morpholine in . Isoquinolines generally exhibit greater aromatic stability compared to imidazopyridines, influencing electronic properties like π-π stacking and redox behavior. The 1-methylpiperidin-4-yl substituent introduces a basic tertiary amine, absent in (nitrophenyl) and (morpholine). This may enhance solubility in polar solvents or interaction with biological targets.

The methyl ester at position 1 in the target compound is less hydrolytically labile than ethyl esters (e.g., ), possibly extending in vivo half-life.

Functional Group Diversity :

- The nitrophenyl group in introduces strong electron-withdrawing effects, absent in the target compound, which could alter reactivity in catalytic or photochemical applications.

- The morpholine ring in offers a rigid oxygen-containing heterocycle, contrasting with the flexible piperidine in the target compound.

Limitations of Available Evidence

The provided evidence lacks direct data on the target compound. For instance:

- Bioactivity/Applications: No pharmacological or material science studies are cited.

Biologische Aktivität

The compound 2-O-tert-butyl 1-O-methyl 5-(1-methylpiperidin-4-yl)-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate (CAS Number: 1430564-07-0) is a synthetic derivative of isoquinoline, which has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Molecular Formula: CHNO

Molecular Weight: 388.5 g/mol

Structure: The compound features a complex structure that includes an isoquinoline core and piperidine moiety, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 388.5 g/mol |

| CAS Number | 1430564-07-0 |

Pharmacological Effects

Recent studies have highlighted various pharmacological effects associated with this compound:

- Neuroprotective Activity : The compound has shown potential neuroprotective effects, particularly against neurotoxicity induced by amyloid-beta (Aβ) peptides. In vitro studies suggest that it may reduce oxidative stress and inflammation in astrocytes exposed to Aβ .

- Enzyme Inhibition : It has been reported that the compound acts as an inhibitor of key enzymes involved in neurodegenerative processes, such as acetylcholinesterase and β-secretase. These inhibitory actions are crucial for the potential treatment of Alzheimer's disease .

- Cytotoxicity Studies : In cellular assays, the compound demonstrated a significant increase in cell viability in astrocytes exposed to Aβ, indicating a protective role against cytotoxicity .

The proposed mechanism of action involves:

- Reduction of Inflammatory Cytokines : The compound appears to modulate the production of pro-inflammatory cytokines such as TNF-α and IL-6 in response to Aβ exposure .

- Inhibition of Amyloid Aggregation : It effectively inhibits the aggregation of amyloid peptides, which is a hallmark of Alzheimer's pathology .

Study 1: Neuroprotection Against Aβ-Induced Toxicity

In a controlled experiment, astrocytes were treated with Aβ 1-42 peptide in the presence and absence of the compound. Results indicated that:

- Cell Viability : Treatment with the compound improved cell viability from 43.78% (Aβ alone) to 62.98% (with the compound) .

- Cytokine Levels : There was a notable decrease in TNF-α levels when treated with the compound compared to controls.

Study 2: Enzyme Inhibition Profile

A series of enzyme inhibition assays were conducted:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.